N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole ring), an ethyl group (a two-carbon chain), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and an amine), and a methoxyphenyl group (a benzene ring with a methoxy group attached) .Chemical Reactions Analysis
The compound’s reactivity would depend on its specific functional groups. The benzodioxole group might participate in electrophilic aromatic substitution reactions, while the sulfamoyl group could potentially undergo hydrolysis or other reactions involving the sulfur-nitrogen bond .Scientific Research Applications
- Researchers have investigated the neurotoxic effects of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and related compounds. In an in vitro study, they explored the mechanisms underlying the neurotoxicity of six substituted phenethylamines, including 2C-T-2, 2C-T-4, and 2C-T-7, along with their corresponding NBOMe derivatives. These compounds exhibited concentration-dependent cytotoxic effects on differentiated SH-SY5Y cells and primary rat cortical cultures. Notably, the NBOMe drugs demonstrated higher cytotoxicity than their counterparts .
- Although not extensively studied, N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and its analogs have shown promise as potential anticancer agents. For instance, an analogue called N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide (MPH) exhibited anti-cancer effects and is easier to synthesize than its more complex counterpart, fingolimod. Researchers have explored its efficacy and solubility, making it an interesting candidate for further investigation .
- The compound’s structural features, including the benzodioxole ring and sulfamoyl group, make it suitable for coordination chemistry. Studies have focused on synthesizing metal complexes with N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide as a ligand. These complexes exhibit interesting properties and may find applications in catalysis, sensing, or drug delivery .
Neurotoxicity Studies
Anticancer Potential
Metal Complexes and Coordination Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-24-15-5-2-13(3-6-15)11-20-27(22,23)9-8-19-18(21)14-4-7-16-17(10-14)26-12-25-16/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQKOMAVUJJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
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